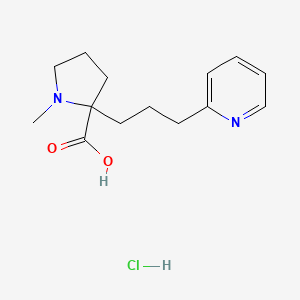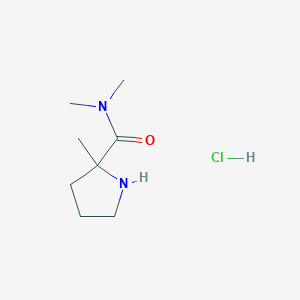
1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride, also known as MPPPC, is a synthetic compound that has been used in various scientific research applications. It is a chiral compound, which means that it has two different forms that are not mirror images of each other. MPPPC is soluble in both water and organic solvents. It can be used in a variety of ways, such as for synthesis, as a pharmaceutical intermediate, and as a biological probe.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Computational Study : A study focused on the synthesis of pyrazole derivatives, which are structurally related to 1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride. The research included characterizations such as NMR, IR spectroscopies, HRMS analyses, and X-ray diffraction, alongside theoretical calculations using density-functional-theory (DFT) and gauge-including atomic orbital (GIAO) methods (Shen, Huang, Diao, & Lei, 2012).
Chemical Modifications and Derivatives
Pyrrolo[2′,3′4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids Synthesis
: Research on the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid derivatives, closely related to the compound of interest. This involved transformations such as cyclization, aromatization, and hydrolysis processes (Bencková & Krutošíková, 1997).
Synthesis of Pyrrolidine and Piperidine-Alkanoic Acid Hydrochlorides : Studies on the synthesis of various pyrrolidine and piperidine-alkanoic acid hydrochlorides, including methods like hydrogenation and acidic hydrolysis. This synthesis approach could be pertinent to the compound (Tsui & Wood, 1979).
Biological Activity and Applications
- Antimicrobial Activity of Pyrrolidine Derivatives : Investigation of the antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. This study might offer insights into the potential biological activities of structurally related compounds like 1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride (Nural et al., 2018).
Extraction and Separation Studies
- Extraction of Pyridine Derivatives : Research on the extraction of pyridine-3-carboxylic acid using various techniques and solvents. Such studies can provide useful methodologies for isolating and purifying pyridine derivatives, which may be applicable to the compound of interest (Kumar & Babu, 2009).
Chemical Characterization and Analysis
- Identification and Derivatization of Selected Cathinones : This study identified and characterized various cathinones, including derivatives of pyrrolidine. Spectroscopic techniques used in this research could be relevant for analyzing similar compounds like 1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride (Nycz et al., 2016).
properties
IUPAC Name |
1-methyl-2-(3-pyridin-2-ylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-16-11-5-9-14(16,13(17)18)8-4-7-12-6-2-3-10-15-12;/h2-3,6,10H,4-5,7-9,11H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVWBHAEWKHSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1(CCCC2=CC=CC=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Amino-pyrazol-1-yl)-N-[2-(2-fluoro-phenyl)-ethyl]-acetamidehydrochloride](/img/structure/B1402520.png)




![[1,4']Bipiperidinyl-4-carboxylic acid amide hydrochloride](/img/structure/B1402526.png)
![6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-ol hydrochloride](/img/structure/B1402528.png)





